5-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex chemical compound. The compound’s core structure includes a piperidine ring, pyridinone moiety, and oxadiazole functionalities, augmented with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis:
Formation of the oxadiazole ring: : Starting with furan-2-carboxylic acid, it reacts with hydrazine hydrate under reflux in ethanol to yield the hydrazide. This hydrazide is then cyclized with carbon disulfide to form the oxadiazole ring.
Piperidine incorporation: : The oxadiazole is then coupled with a piperidine derivative through an amide bond. The reaction typically involves using a carbodiimide coupling reagent such as DCC (dicyclohexylcarbodiimide) under anhydrous conditions.
Pyridinone synthesis: : The final step involves incorporating the pyridinone ring into the structure. This step can require palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial synthesis may optimize the above steps, using automated reactors and continuous flow chemistry to enhance yield and purity while reducing production costs and environmental impacts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound’s furan ring can undergo oxidative cleavage in the presence of oxidizing agents such as ozone.
Reduction: : The oxadiazole ring can be reduced to yield dihydroxylated products under mild conditions.
Substitution: : Nucleophilic substitutions can occur, particularly at the pyridinone moiety.
Common Reagents and Conditions
Oxidizing Agents: : Ozone, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Palladium on carbon, platinum oxide
Major Products
Oxidation Products: : Furanoic acids
Reduction Products: : Hydroxy derivatives
Substitution Products: : Varied depending on nucleophile
Scientific Research Applications
Chemistry
Catalysts: : Its oxadiazole ring has potential as a catalyst in various organic transformations.
Biology
Antimicrobial Activity: : Exhibits inhibitory effects against bacterial strains.
Medicine
Drug Design: : Serves as a scaffold for developing new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science: : Used in the synthesis of polymers with specific electronic properties.
Mechanism of Action
Effects
The compound’s biological activities primarily involve binding to specific enzymes or receptors, inhibiting their activity. Its oxadiazole moiety often interacts with protein active sites, disrupting normal function.
Molecular Targets and Pathways
Enzymatic Inhibition: : Inhibits key enzymes in bacterial cell wall synthesis, contributing to its antimicrobial properties.
Neuroreceptors: : Interacts with neuroreceptors to modulate signal transduction pathways in neural cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-(5-(pyridine-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one: : A similar compound where the furan ring is replaced by a pyridine moiety.
5-(4-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one: : Incorporates a benzofuran ring, differing in electronic and steric properties.
Uniqueness
This compound's uniqueness lies in its specific functional groups and ring systems, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-14-4-3-12(10-18-14)17(23)21-7-5-11(6-8-21)15-19-20-16(25-15)13-2-1-9-24-13/h1-4,9-11H,5-8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMVHNPQZQCGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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